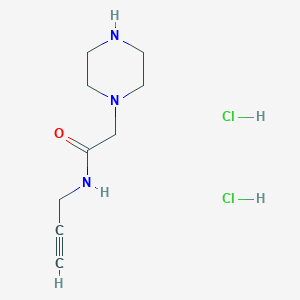

2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride

Description

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride is a synthetic piperazine derivative with a propargyl (prop-2-yn-1-yl) substituent on the acetamide nitrogen. The compound’s molecular formula is C₉H₁₇Cl₂N₃O, with a molecular weight of 269.17 g/mol (calculated for C₉H₁₇Cl₂N₃O). As a dihydrochloride salt, it exhibits enhanced water solubility compared to its free base form, a common feature of piperazine derivatives used in pharmaceutical research.

Properties

CAS No. |

1803582-89-9 |

|---|---|

Molecular Formula |

C9H16ClN3O |

Molecular Weight |

217.69 g/mol |

IUPAC Name |

2-piperazin-1-yl-N-prop-2-ynylacetamide;hydrochloride |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-3-11-9(13)8-12-6-4-10-5-7-12;/h1,10H,3-8H2,(H,11,13);1H |

InChI Key |

JECATNHBFXZCFS-UHFFFAOYSA-N |

SMILES |

C#CCNC(=O)CN1CCNCC1.Cl.Cl |

Canonical SMILES |

C#CCNC(=O)CN1CCNCC1.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride generally follows a sequence of:

- Formation of an acetamide intermediate via acylation or amidation.

- Introduction of the piperazine moiety through nucleophilic substitution or amidation.

- Alkylation of the amide nitrogen with a propargyl group.

- Conversion of the free base compound into the dihydrochloride salt by treatment with hydrochloric acid.

These steps are often conducted under anhydrous conditions to avoid hydrolysis and side reactions, and purification is achieved through recrystallization or chromatographic methods.

Detailed Preparation Method

Step 1: Synthesis of Piperazinyl Acetamide Intermediate

- Reagents: A chloroacetamide derivative or acyl chloride is reacted with piperazine.

- Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or ethanol, under reflux or room temperature.

- Mechanism: Nucleophilic substitution of the chloro group by the piperazine nitrogen forms the piperazinyl acetamide.

Step 2: Propargylation of the Amide Nitrogen

- Reagents: Propargyl bromide or propargyl chloride is used to alkylate the nitrogen atom of the amide.

- Conditions: This reaction is carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) with a base such as triethylamine to scavenge the generated acid.

- Outcome: The propargyl group is introduced selectively on the amide nitrogen, yielding the N-(prop-2-yn-1-yl) substituted acetamide.

Step 3: Formation of Dihydrochloride Salt

- Reagents: Anhydrous hydrogen chloride gas or concentrated hydrochloric acid in an organic solvent.

- Conditions: The free base compound is dissolved in anhydrous ethanol or ether and treated with HCl to precipitate the dihydrochloride salt.

- Result: The dihydrochloride salt form improves compound stability and solubility, facilitating handling and further applications.

Representative Reaction Scheme and Conditions

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Chloroacetamide derivative + Piperazine | Dry DCM or EtOH, reflux or 0 °C to RT, base (e.g., triethylamine) | 2-(piperazin-1-yl)acetamide intermediate | ~80-85% |

| 2 | Intermediate + Propargyl bromide | DMF or MeCN, base (triethylamine), RT to reflux | 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide | ~75-90% |

| 3 | Free base compound | Anhydrous HCl in EtOH or ether, RT | This compound | Quantitative |

Experimental Notes and Optimization

- Moisture Sensitivity: Reactions involving acid chlorides or alkyl halides require dry conditions to prevent hydrolysis.

- Temperature Control: Low temperatures (0 °C to room temperature) during acylation and alkylation steps reduce side reactions.

- Purification: Flash column chromatography or recrystallization from ethanol/ethyl acetate mixtures is commonly used.

- Salt Formation: The dihydrochloride salt is typically isolated as a crystalline solid by slow addition of HCl to the free base in anhydrous solvent, followed by cooling.

Research Findings and Variations

- Adaptations from related piperazine acetamide syntheses show that oxalyl chloride can be used to convert carboxylic acids to acid chlorides, which then react with piperazine to form the amide intermediate efficiently.

- Propargylation using propargyl bromide in the presence of bases like triethylamine is a reliable method to introduce the alkynyl group on the nitrogen.

- The dihydrochloride salt formation is achieved by treating the free base with stoichiometric amounts of hydrochloric acid in non-aqueous solvents such as ethanol or ether, improving compound stability and handling.

- Alternative methods include direct amidation of piperazine with propargyl-substituted acyl chlorides or carboxylic acids activated by coupling agents, but these are less common for this compound.

Summary Table of Preparation Methods

| Preparation Step | Common Reagents | Solvents | Conditions | Notes |

|---|---|---|---|---|

| Acylation of Piperazine | Acid chloride or chloroacetamide derivative | DCM, EtOH | 0 °C to RT, base (Et3N) | Requires dry conditions |

| Propargylation | Propargyl bromide/chloride, base (Et3N) | DMF, MeCN | RT to reflux | Selective N-alkylation |

| Salt Formation | HCl gas or concentrated HCl | EtOH, ether | RT, slow addition | Forms stable dihydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

The primary application of 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride lies in its potential as a pharmacological agent. Research indicates that compounds with piperazine structures often exhibit significant activity as:

- Antidepressants : Its structural analogs have been studied for their potential to alleviate symptoms of depression through modulation of neurotransmitter systems .

Neuropharmacology

Studies have suggested that this compound may influence serotonin and dopamine pathways, making it a candidate for developing treatments for various neuropsychiatric conditions, including:

- Anxiety disorders

- Schizophrenia : The piperazine ring is known to interact with various receptors implicated in these disorders .

Synthetic Chemistry

The alkyne group allows for further modifications and derivatization, making it useful in synthetic chemistry for creating novel compounds with enhanced biological activity. This can be particularly beneficial in:

- Drug design : Enabling the synthesis of new derivatives that may exhibit improved efficacy or reduced side effects compared to existing medications .

Case Study 1: Antidepressant Synthesis

A recent study highlighted the synthesis of antidepressant molecules via metal-catalyzed reactions, where derivatives of piperazine were used to create compounds with enhanced therapeutic profiles. The study emphasized the importance of structural modifications on the pharmacological outcomes .

Case Study 2: Neuropharmacological Effects

Research conducted on related piperazine derivatives demonstrated promising results in animal models for anxiety and depression, showcasing their potential as effective treatments. The modulation of neurotransmitter levels was observed, indicating a direct correlation between structural features and biological activity .

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The propynyl group may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-acetamide derivatives are widely studied for their pharmacological properties, particularly in anticonvulsant and CNS-targeted drug development. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations

However, its small size may reduce steric hindrance compared to aromatic substituents . Aromatic Substituents: Compounds like 14 (trifluoromethylphenyl) and 12 (chlorophenyl) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Benzyl Group (827614-58-4): Enhances aromatic π-π interactions, possibly improving binding to hydrophobic enzyme pockets .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound, 12, and 827614-58-4) generally exhibit higher solubility in polar solvents than free bases or monohydrochlorides (e.g., compound 13 in ). This property is critical for bioavailability in drug formulations .

Biological Activity :

- Anticonvulsant piperazine derivatives (e.g., 12 , 14 ) often feature halogenated or electron-deficient aryl groups, which modulate GABAergic or sodium channel activity. The target compound’s lack of aromaticity may limit anticonvulsant efficacy but broaden reactivity for synthetic applications .

- Levocetirizine (a piperazine-based antihistamine) demonstrates how structural complexity (e.g., ethoxy-acetic acid chains) can tailor specificity for histamine H₁ receptors .

Synthetic Utility: The target compound’s propargyl group contrasts with thiazole or benzooxazinone derivatives (), which are used to synthesize heterocyclic pharmacophores. Its alkyne functionality could facilitate modular drug discovery pipelines via click chemistry .

Biological Activity

2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₂Cl₂N₃O

- Molecular Weight : 239.12 g/mol

- CAS Number : 1803582-89-9

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, and an alkyne group that may contribute to its reactivity and biological function.

Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes or receptors. For instance, piperazine derivatives have been studied for their interactions with dopamine receptors, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease .

Antimicrobial Properties

Recent studies have suggested that derivatives of piperazine exhibit antimicrobial activity. The structural features of this compound may enhance its effectiveness against various bacterial strains. Research on related compounds has shown that they can disrupt bacterial cell walls, leading to cell lysis .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(Piperazin-1-yl)-N-(prop-2-yn) | E. coli | 32 µg/mL |

| 2-(Piperazin-1-yl)-acetamide | MRSA | 16 µg/mL |

| N-Alkyl piperazine derivative | Streptococcus pneumoniae | 8 µg/mL |

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in animal models. For example, studies on similar piperazine derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, particularly through the modulation of neurotrophic factors .

Case Study: Neuroprotection in Rodent Models

In a controlled study involving rats subjected to neurotoxic agents, administration of piperazine derivatives resulted in:

- Improved locomotor activity .

- Enhanced memory retention in recognition tasks.

- Reduced markers of oxidative stress in brain tissues.

These findings suggest a potential application for this compound in neurodegenerative disease therapies.

Research Findings

Several studies have focused on the synthesis and evaluation of piperazine-based compounds for their therapeutic potential:

- Synthesis and Evaluation : A recent study synthesized various piperazine derivatives and assessed their binding affinity to dopamine receptors, revealing that specific substitutions significantly enhance receptor binding .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds indicated that certain structural modifications could lead to increased potency against cancer cell lines, suggesting a dual role as both antimicrobial and anticancer agents .

- Pharmacokinetics : The pharmacokinetic profiles of these compounds are critical for understanding their therapeutic viability. Studies show that modifications can improve solubility and bioavailability, enhancing overall efficacy .

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride, Et₃N | Dichloromethane | 0–25°C | |

| 2 | Propargylamine, HCl | Ethanol | Reflux |

Characterization is confirmed via ¹H/¹³C NMR and HPLC-MS to validate purity (>95%) and structural integrity .

(Basic) Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂) and propargyl group (δ 1.8–2.2 ppm for ≡C–H).

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using a C18 column and UV detection at 254 nm.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak ([M+H]⁺ = theoretical m/z).

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl content) .

(Basic) What safety precautions are recommended for handling this compound?

Based on structurally similar piperazine derivatives:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .

- Skin Contact : Wash with soap/water; remove contaminated clothing .

- Storage : Keep in a dry, cool environment (2–8°C) in airtight containers to prevent hydrolysis .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

Q. Methodological Approach :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, stoichiometry) systematically. For example, replacing dichloromethane with acetonitrile may enhance propargylation efficiency .

- Catalyst Screening : Test bases like DBU or DIPEA to reduce side reactions (e.g., piperazine dimerization).

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Computational Support :

Employ quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s reaction design framework .

(Advanced) How can discrepancies in reported bioactivity data be resolved?

Q. Root Cause Analysis :

- Environmental Factors : Variations in pH (e.g., protonation of piperazine at acidic pH) or temperature may alter receptor binding. Control buffer conditions (pH 7.4) and use stability-indicating assays .

- Assay Specificity : Validate activity using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).

Case Study :

Conflicting IC₅₀ values in kinase inhibition studies may arise from differences in ATP concentrations. Standardize assay protocols (e.g., fixed [ATP] = 1 mM) and include positive controls .

(Advanced) What computational strategies aid in designing derivatives with enhanced selectivity?

Q. Stepwise Methodology :

Molecular Docking : Use AutoDock Vina to screen derivatives against target receptors (e.g., serotonin 5-HT₁A) and off-targets (e.g., hERG channel).

MD Simulations : Run 100-ns simulations to assess binding stability and identify key residues (e.g., piperazine–Asp116 interactions in 5-HT₁A).

QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the propargyl chain) to predict logP and IC₅₀ trends .

(Advanced) How to design experiments to study receptor interaction mechanisms?

Q. Integrated Workflow :

Radioligand Binding Assays : Use [³H]-labeled compound to measure Kd and Bmax in membrane preparations.

Functional Assays : Monitor second messengers (e.g., cAMP, Ca²⁺) via FRET or fluorescence probes.

Mutagenesis : Engineer receptor mutants (e.g., Ala-scanning of binding pockets) to validate interaction sites.

Cryo-EM/XRPD : Resolve ligand–receptor complexes at atomic resolution to guide structure-based optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.